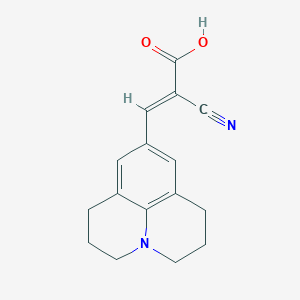

9-(2-羧基-2-氰基乙烯基)聚咯烷

描述

Synthesis Analysis

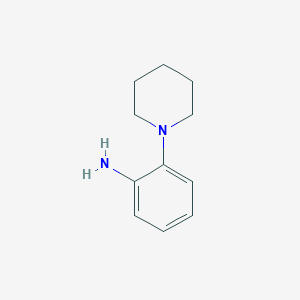

Research on derivatives of 9-(2-carboxy-2-cyanovinyl)julolidine, such as the synthesis of novel 6-cyano-9-(aryl)-9H-purine derivatives via formamidine intermediates, demonstrates the compound's versatility in synthetic chemistry. These derivatives were synthesized through a multi-step process starting with diaminomaleonitrile, indicating a complex synthetic pathway that yields various structurally related compounds (Milad, Yahyazadeh, & Navabeh, 2012).

Molecular Structure Analysis

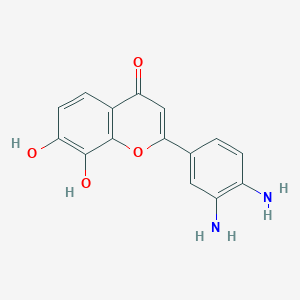

The molecular structure of solvated 9-(2-carboxy-2-cyanovinyl)julolidine has been elucidated through crystallography, revealing an essentially planar –CH=(CN)–CO2H substituent that is almost coplanar with the benzene ring. This structural insight is crucial for understanding the molecule's interactions and fluorescence properties (Yennawar, He, Rumble, & Maroncelli, 2012).

Chemical Reactions and Properties

9-(2-Carboxy-2-cyanovinyl)julolidine participates in various chemical reactions, including binding to proteins like bovine brain calmodulin, which significantly affects its fluorescence properties. This interaction is sensitive to calcium ions, showcasing the compound's potential as a biochemical sensor (Iio, Itakura, Takahashi, & Sawada, 1991).

Physical Properties Analysis

The physical properties of 9-(2-carboxy-2-cyanovinyl)julolidine, such as its solvatochromic behavior in various solvents, have been characterized to understand its potential in applications like supercritical fluid technology. Its fluorescence behavior under different conditions highlights the molecule's sensitivity to environmental changes, making it a valuable tool for probing physical properties at the molecular level (Lemert & Desimone, 1991).

Chemical Properties Analysis

The chemical properties of 9-(2-carboxy-2-cyanovinyl)julolidine, particularly its interaction with various substrates and its role in fluorescence-based sensing, are critical for its application in scientific research. Its ability to bind and report on the conformational changes of proteins through fluorescence intensity changes demonstrates its utility as a chemical probe (Iio et al., 1991).

科学研究应用

传感与诊断

基于聚咯烷的荧光分子转子,如9-(2-羧基-2-氰基乙烯基)聚咯烷,在各个领域都得到了广泛的应用 . 它们主要用作荧光开启探针,展示了其在传感局部环境特性方面的有效性,例如极性、pH值、粘度、蛋白质折叠和错误折叠 .

聚合监测

这些分子转子已被探索用于其在聚合中的效用 . 它们通常用于测量脂质体细胞膜中的粘度和监测聚合过程 .

金属离子检测

基于聚咯烷的分子转子已被用于金属离子的检测 . 在不同金属离子的存在下,它们的荧光特性会发生变化,使其成为有效的检测工具 .

自组装和聚集

这些分子转子也已被用于自组装和聚集的研究 . 它们可以提供关于分子自组装和聚集过程的有价值的见解 .

蛋白质和核酸的检测

作用机制

Target of Action

9-(2-Carboxy-2-cyanovinyl)julolidine, also known as CCVJ, is a fluorescent molecular rotor . It primarily targets proteins , specifically IgG and Fab, and can be used in the preparation of antibodies .

Mode of Action

CCVJ interacts with its targets through non-covalent binding . It has large hydrophobic structures that allow it to associate with hydrophobic pockets in proteins in solution . The fluorescence of CCVJ is inversely proportional to its intramolecular rotation, which depends on the immediate microenvironment of the probe .

Biochemical Pathways

Given its use as a fluorescent molecular rotor, it is likely involved in pathways where changes in solution and membrane viscosity, polymerization or aggregation processes, and protein (un)folding are important .

Pharmacokinetics

It is known that ccvj is soluble in dmso , which could potentially impact its bioavailability.

Result of Action

The result of CCVJ’s action is primarily observed through changes in its fluorescence. The E isomer of CCVJ, which is present in the absence of light, yields a fluorescent behavior, while the Z isomer is a photoproduct with no detectable luminescence . This change in fluorescence can be used to monitor changes in solution and molecular characteristics .

Action Environment

The action of CCVJ is influenced by its immediate microenvironment . The intramolecular rotation of CCVJ, and hence its fluorescence, depends on the immediate microenvironment of the probe . Therefore, factors such as solution and membrane viscosity, as well as the presence of proteins, can influence CCVJ’s action, efficacy, and stability .

生化分析

Biochemical Properties

9-(2-Carboxy-2-cyanovinyl)julolidine is known for its role in biochemical reactions, particularly as a fluorescent probe for binding to proteins . The nature of these interactions is such that the quantum yield of 9-(2-Carboxy-2-cyanovinyl)julolidine increases by decreasing free rotation . This property makes it a valuable tool in studying the dynamics of proteins and other biomolecules .

Cellular Effects

The effects of 9-(2-Carboxy-2-cyanovinyl)julolidine on cells are primarily related to its fluorescence properties

Molecular Mechanism

The molecular mechanism of action of 9-(2-Carboxy-2-cyanovinyl)julolidine is largely based on its ability to bind to proteins and other biomolecules

Temporal Effects in Laboratory Settings

It is known that the compound exhibits a photoisomeric behavior, which may contribute to changes in its effects over time .

属性

IUPAC Name |

(E)-3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c17-10-14(16(19)20)9-11-7-12-3-1-5-18-6-2-4-13(8-11)15(12)18/h7-9H,1-6H2,(H,19,20)/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXENNHTVELFRHV-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=CC3=C2N(C1)CCC3)C=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC(=CC3=C2N(C1)CCC3)/C=C(\C#N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142978-18-5 | |

| Record name | 9-(2-Carboxy-2-cyanovinyl)julolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142978185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Carboxy-2-cyanovinyl)julolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

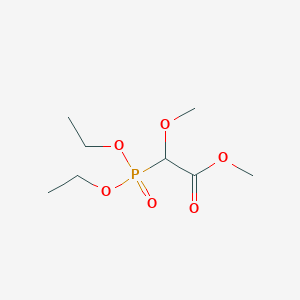

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

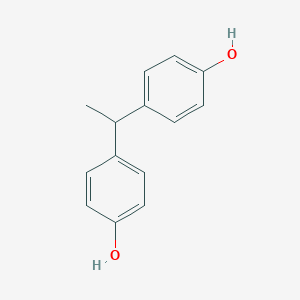

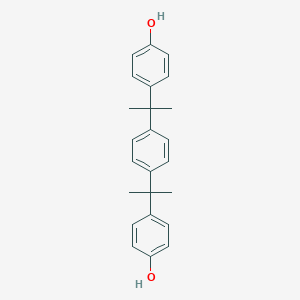

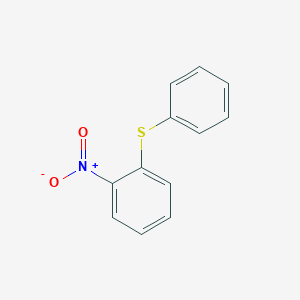

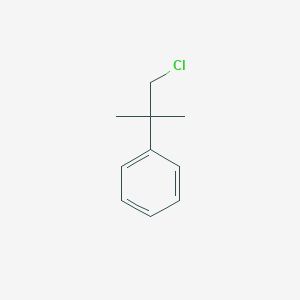

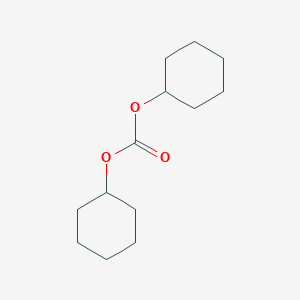

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B57180.png)